molecular formula C11H12O5 B2358153 (R)-3-(1-Carboxypropoxy)benzoic acid CAS No. 1799412-34-2

(R)-3-(1-Carboxypropoxy)benzoic acid

Cat. No.: B2358153
CAS No.: 1799412-34-2
M. Wt: 224.212
InChI Key: CKIVNPJBBIDRHO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-(1-Carboxypropoxy)benzoic acid” is a benzoic acid derivative. Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring attached to a carboxylic acid group . The “®-3-(1-Carboxypropoxy)” part suggests that there is a propoxy group (a three-carbon chain attached to an oxygen) which is also attached to a carboxylic acid group. The “R” indicates the configuration of the chiral center in the molecule, but without a specific structure, it’s hard to provide more details.

Scientific Research Applications

Catalysis and Synthesis

(R)-3-(1-Carboxypropoxy)benzoic acid and its derivatives play a significant role in catalysis and synthesis. For example, rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 uses esters of arylboronic acids to obtain benzoic acid derivatives in good yields, showcasing the importance of such compounds in organic synthesis (Ukai et al., 2006).

Coordination Polymers

The compound is used in the construction of coordination polymers. Zinc(II) coordination polymers based on 3-(3-carboxypropoxy)benzoic acid and N-containing ligands have been synthesized for sensitive detection of picric acid, demonstrating their potential in luminescence sensing applications (Zheng et al., 2021).

Chiral Materials

Lactic acid derivatives of this compound have been used to synthesize homochiral coordination polymers. These polymers exhibit unique structures like single helical chains and cadmium clusters, indicating their utility in material science and chirality studies (Xu et al., 2017).

Photophysical Properties

The derivatives of this compound have been used to study the photophysical properties of various compounds. Research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates shows how these compounds contribute to the understanding of luminescence and light harvesting in chemistry (Sivakumar et al., 2011).

Properties

IUPAC Name

3-[(1R)-1-carboxypropoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-9(11(14)15)16-8-5-3-4-7(6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIVNPJBBIDRHO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.